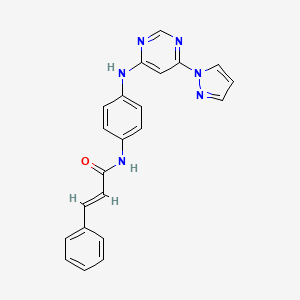

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with aniline derivatives and cinnamamide. One common method involves the Buchwald-Hartwig amination reaction, where chloropyrimidine derivatives are reacted with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and various organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Target Enzymes

Research indicates that compounds similar to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide can interact with various kinases, particularly cyclin-dependent kinase 2 (CDK2). This interaction is crucial as CDK2 plays a significant role in cell cycle regulation.

Mode of Action

The compound is believed to inhibit the activity of its target kinases, which leads to a decrease in the phosphorylation of downstream proteins. This inhibition can disrupt cellular processes associated with cancer proliferation.

Pharmacokinetics

Compounds with similar structures often exhibit favorable pharmacokinetic properties, including good absorption and distribution throughout the body. Such characteristics are essential for effective therapeutic applications.

Scientific Research Applications

This compound has several research applications across different domains:

1. Medicinal Chemistry

- Anticancer Research : Due to its inhibitory effects on CDK2, this compound is being explored as a potential therapeutic agent for various cancers. Studies have shown that it can lead to reduced cell proliferation in cancer cell lines.

2. Biochemistry

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes positions it as a candidate for further studies aimed at understanding enzyme regulation in cancer and other diseases.

3. Coordination Chemistry

- Ligand Development : Its unique structure allows it to be used as a ligand in coordination chemistry for synthesizing metal complexes, which may have applications in catalysis and material science.

Antioxidant Activity

Research has demonstrated that derivatives related to this compound exhibit potent antioxidant properties. For instance, studies have indicated activation of the Nrf2/ARE pathway, leading to increased synthesis of glutathione, an important antioxidant in cellular defense against oxidative stress .

Inhibition Studies

A study focused on the compound's effect on CDK2 showed promising results in reducing the enzyme's activity, thus indicating potential therapeutic benefits in cancer treatment . The specificity of this inhibition suggests that further development could lead to selective anticancer therapies.

Mecanismo De Acción

The mechanism by which N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide exerts its effects involves binding to specific molecular targets, such as CDK2. This binding inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation of downstream targets.

Comparación Con Compuestos Similares

Similar Compounds

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also features a pyrazole and pyrimidine moiety and has shown potent CDK2 inhibitory activity.

2,6-Di(1H-pyrazol-1-yl)pyridines: These compounds are similar in structure and are used as ligands in coordination chemistry.

Uniqueness

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide is unique due to its cinnamamide moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for further drug development .

Actividad Biológica

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and oxidative stress modulation. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H15F3N6O2S, with a molecular weight of 460.44 g/mol. The compound features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their biological significance.

Antioxidant Activity

Research indicates that derivatives of N-phenyl cinnamamide, including those related to this compound, exhibit potent antioxidant properties. A study demonstrated that these compounds activate the Nrf2/ARE pathway, leading to increased synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress .

Key Findings:

- Compound 1g , a derivative, showed significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator.

- The expression of cytoprotective genes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1 was upregulated in a concentration-dependent manner .

Anticancer Activity

The anticancer potential of compounds containing the 1H-pyrazole scaffold has been extensively studied. These compounds have demonstrated inhibitory effects on various cancer cell lines, including lung, breast, and liver cancers. Specifically, this compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies:

- In vitro Studies: Compounds related to this compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.

- Mechanism of Action: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Compound 1g | Antioxidant | HepG2 | 10 | Nrf2 Activation |

| Compound A | Anticancer | MDA-MB-231 | 15 | Apoptosis Induction |

| Compound B | Anticancer | HepG2 | 12 | Cell Cycle Arrest |

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O/c29-22(12-7-17-5-2-1-3-6-17)27-19-10-8-18(9-11-19)26-20-15-21(24-16-23-20)28-14-4-13-25-28/h1-16H,(H,27,29)(H,23,24,26)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVLFBEJLEDKB-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.